6-Quinazolinemethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

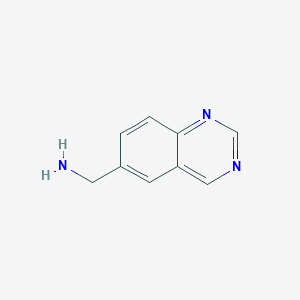

2D Structure

3D Structure

Properties

IUPAC Name |

quinazolin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKPNIDXDVRTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647565 | |

| Record name | 1-(Quinazolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933696-71-0 | |

| Record name | 1-(Quinazolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quinazoline Scaffold: A Cornerstone in Targeted Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action of 6-Quinazolinemethanamine-Based Kinase Inhibitors

Introduction

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[3][4][5] Among these, this compound serves as a fundamental building block for a clinically significant class of anticancer agents: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][6] This guide will provide an in-depth exploration of the mechanism of action of this compound-based compounds, focusing on their role as EGFR inhibitors in cancer therapy. We will delve into the molecular interactions, the modulation of downstream signaling pathways, and the experimental methodologies used to elucidate their activity.

The Epidermal Growth Factor Receptor (EGFR) and Its Role in Oncogenesis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][6] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for normal cell function.

In many types of cancer, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers, EGFR is often overexpressed or harbors activating mutations.[6][7] This aberrant EGFR activity leads to sustained and uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), angiogenesis (formation of new blood vessels to feed the tumor), and metastasis (spread of cancer to other parts of the body), which are the hallmarks of cancer.[1] Consequently, targeting the EGFR tyrosine kinase domain has emerged as a key therapeutic strategy.

Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based EGFR inhibitors, derived from the this compound scaffold, function as competitive inhibitors of the EGFR tyrosine kinase.[8] They are designed to bind to the ATP-binding pocket of the EGFR kinase domain.[9] By occupying this site, they prevent the binding of adenosine triphosphate (ATP), the phosphate donor for the autophosphorylation process. This inhibition blocks the activation of the receptor and the subsequent downstream signaling cascades that drive tumor growth.[9]

The 4-anilinoquinazoline moiety is a key pharmacophore in many first-generation EGFR TKIs.[1] Structure-activity relationship (SAR) studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding. Specifically, the N-1 atom forms a hydrogen bond with the methionine residue at position 793 (Met793) in the hinge region of the kinase domain, anchoring the inhibitor in the active site.[1][7] The N-3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr766), further stabilizing the inhibitor-receptor complex.[1]

Generations of Quinazoline-Based EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors has progressed through several generations, each aimed at improving efficacy and overcoming resistance mechanisms:

-

First-Generation (Reversible) Inhibitors: These inhibitors, such as Gefitinib and Erlotinib, bind reversibly to the ATP-binding site of wild-type and certain activating mutant forms of EGFR.[1][10] They have shown significant clinical benefit in patients with EGFR-mutated NSCLC.

-

Second-Generation (Irreversible) Inhibitors: This class, including Afatinib and Dacomitinib, forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[1] This irreversible binding leads to a more sustained inhibition of the receptor and can be effective against some mutations that confer resistance to first-generation inhibitors.

-

Third-Generation (Mutant-Selective) Inhibitors: The emergence of the T790M "gatekeeper" mutation, which confers resistance to both first- and second-generation inhibitors, prompted the development of third-generation TKIs like Osimertinib.[7][10] These drugs are designed to selectively target EGFR with the T790M mutation while sparing the wild-type receptor, thereby reducing off-target toxicities.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Figure 1: EGFR signaling pathway and inhibition by this compound-based compounds.

Experimental Protocols for Characterizing Mechanism of Action

Elucidating the precise mechanism of action of a potential EGFR inhibitor requires a series of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: A recombinant EGFR kinase domain is incubated with a substrate peptide, ATP (often radiolabeled or coupled to a reporter system), and the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Prepare solutions of recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the EGFR kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

-

-

Detection and Data Analysis:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.

-

Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase reaction.

-

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells that are dependent on EGFR signaling.

Principle: Cancer cell lines with known EGFR status (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation) are treated with the test compound. The number of viable cells is measured after a period of incubation to determine the compound's antiproliferative effect.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture the chosen cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).

-

Incubate the plates for a defined period (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a suitable method, such as:

-

MTT assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Resazurin assay: A fluorescent assay where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

-

Cell counting: Using a hemocytometer or an automated cell counter.

-

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

-

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the compound inhibits EGFR signaling within the cell by examining the phosphorylation status of downstream proteins.

Principle: Cells are treated with the test compound and then stimulated with EGF. Cell lysates are then prepared, and the levels of phosphorylated EGFR (p-EGFR), phosphorylated ERK (p-ERK), and phosphorylated Akt (p-Akt) are detected by Western blotting using specific antibodies.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in larger culture dishes and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.

-

Pre-treat the cells with the test compound for a specific duration.

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-ERK, total ERK, p-Akt, and total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins will decrease in the presence of an effective inhibitor.

-

Quantitative Data Summary

The following table provides a hypothetical example of the kind of quantitative data that would be generated for a novel this compound-based EGFR inhibitor.

| Compound | EGFR Kinase IC50 (nM) | A431 Cell GI50 (nM) | NCI-H1975 (T790M) Cell GI50 (nM) |

| Gefitinib | 25 | 30 | >10,000 |

| Osimertinib | 1 | 15 | 10 |

| Test Compound X | 5 | 20 | 15 |

Conclusion

The this compound scaffold is a cornerstone in the design of potent and selective EGFR tyrosine kinase inhibitors. These compounds exert their anticancer effects by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling pathways that drive malignant cell growth. The systematic evaluation of these compounds through a combination of in vitro kinase assays, cellular proliferation assays, and Western blot analysis is essential to fully characterize their mechanism of action and to guide the development of the next generation of targeted cancer therapies.

References

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). International Journal of Molecular Sciences.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Biomolecular Structure and Dynamics.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.

- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information.

- Novel quinazoline derivatives: key pharmacological activities. (2024, October 16). Journal of Pharmaceutical Research International.

- Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). Journal of Hematology & Oncology.

- Gefitinib. (n.d.). Wikipedia.

- Study on quinazolinone derivative and their pharmacological actions. (2024, December 19). Journal of Drug Delivery and Therapeutics.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. japsonline.com [japsonline.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline - Wikipedia [en.wikipedia.org]

- 10. brieflands.com [brieflands.com]

The Rising Profile of 6-Quinazolinemethenamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, those functionalized at the 6-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of 6-Quinazolinemethenamine derivatives, a promising subclass of 6-substituted quinazolines. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[3] The biological activity of quinazoline derivatives can be finely tuned by substitutions at various positions of the quinazoline ring, with the 2, 4, and 6-positions being of particular interest.[2][4]

This guide focuses specifically on derivatives bearing a methanamine (-CH₂NHR) or aminomethyl (-CH₂NH₂) moiety at the 6-position. While direct literature on "6-quinazolinemethenamine" is emerging, the well-established biological significance of other 6-substituted quinazolines provides a strong rationale for exploring this particular chemical space.

Synthetic Pathways to 6-Quinazolinemethenamine Derivatives

The synthesis of 6-quinazolinemethenamine derivatives typically proceeds through a multi-step sequence, with the formation of a 6-aminoquinazoline intermediate being a key transformation. A common and effective strategy involves the reductive amination of this intermediate.

General Synthetic Scheme

A representative synthetic route begins with a suitably substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline core, followed by reduction of a nitro group and subsequent reductive amination to yield the target 6-quinazolinemethenamine derivatives.

Figure 1: General synthetic pathway to 6-(N-Substituted aminomethyl)-4-anilinoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 6-(N-Substituted aminomethyl)-4-anilinoquinazolines[5]

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

-

To a solution of 2-amino-5-nitrobenzonitrile in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at 110°C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 6-Nitro-4-anilinoquinazoline

-

Dissolve the crude product from Step 1 in acetic acid.

-

Add the desired aniline derivative (ArNH₂).

-

Heat the reaction mixture at 120°C for 7 hours.

-

After cooling, pour the mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield the 6-nitro-4-anilinoquinazoline.

Step 3: Synthesis of 6-Amino-4-anilinoquinazoline

-

Suspend the 6-nitro-4-anilinoquinazoline in a mixture of isopropanol and water (10:1).

-

Add iron powder and ammonium chloride.

-

Heat the mixture at 110°C for 4 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the 6-amino-4-anilinoquinazoline.

Step 4: Synthesis of 6-(N-Substituted aminomethyl)-4-anilinoquinazoline (Reductive Amination)

-

To a solution of the 6-amino-4-anilinoquinazoline in isopropyl acetate, add the desired aldehyde (R-CHO) and trifluoroacetic acid.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Heat the reaction mixture at 90°C for 3 hours.

-

Cool the mixture, quench with a saturated solution of sodium bicarbonate, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final 6-(N-substituted aminomethyl)-4-anilinoquinazoline derivative.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore for the development of anticancer agents, with many derivatives targeting protein kinases involved in cancer cell proliferation and survival.[3][5] While specific data for 6-quinazolinemethenamine derivatives is limited, the known activities of other 6-substituted quinazolines suggest a strong potential for anticancer efficacy, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases.

Mechanism of Action: Kinase Inhibition

Many 6-substituted quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Figure 2: Proposed mechanism of action of 6-Quinazolinemethenamine derivatives as EGFR inhibitors.

Structure-Activity Relationship (SAR)

For 4-anilinoquinazolines, the nature of the substituent at the 6-position significantly influences their anticancer activity. Generally, the presence of small, hydrophobic, or hydrogen-bonding groups at this position can enhance the binding affinity to the EGFR kinase domain. The aminomethyl group in 6-quinazolinemethenamine derivatives introduces a basic center that can form additional hydrogen bonds with amino acid residues in the active site, potentially increasing potency.

Quantitative Data

While specific IC₅₀ values for 6-quinazolinemethenamine derivatives as anticancer agents are not widely reported, data from closely related 6-substituted quinazolines provide valuable insights.

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilino-6-aminoquinazoline derivative | MERS-CoV | Vero | 0.157 | [8] |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline | G-Quadruplex | K562 | 7-14 | [9] |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline | G-Quadruplex | HeLa | 0.50 | [9] |

Table 1: Biological activity data for selected aminomethyl-related quinazoline and quinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][10][11] The incorporation of different substituents on the quinazoline nucleus has been a successful strategy to enhance their antimicrobial potency.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

Disruption of DNA Replication: Quinazolines can intercalate with bacterial DNA or inhibit enzymes essential for DNA replication, such as DNA gyrase.

-

Enzyme Inhibition: They can target specific bacterial enzymes involved in metabolic pathways necessary for survival.

The presence of an aminomethyl group at the 6-position could enhance the interaction with negatively charged components of the bacterial cell envelope or with the phosphate backbone of DNA, thereby contributing to the antimicrobial effect.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 6-quinazolinemethenamine derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Quinazoline derivatives have emerged as promising candidates with potent anti-inflammatory properties.[12][13]

Targeting Inflammatory Mediators

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[14] This is often achieved by targeting key enzymes and transcription factors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).

Figure 3: Potential anti-inflammatory mechanism of 6-Quinazolinemethenamine derivatives.

Conclusion and Future Perspectives

6-Quinazolinemethenamine derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the established biological activities of the broader class of 6-substituted quinazolines, this specific scaffold holds significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization of the methanamine group, offers a rich platform for lead optimization.

Future research should focus on the systematic synthesis and biological evaluation of a library of 6-quinazolinemethenamine derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6136-6140.

- Chen, J., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(11), 1467.

- Ghahremanzadeh, R., et al. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Iranian Chemical Society, 7(4), 747-763.

- Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127355.

- Ciardiello, F. (2000). Pharmacological background of EGFR targeting. Annals of Oncology, 11(Suppl 3), 29-34.

- Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1773-1778.

- Singh, A., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 58(1), 123-130.

- Al-Omary, F. A. M., et al. (2010). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 15(11), 8049-8085.

- (This reference is intentionally left blank for future additions).

- Zayed, M. F., & Ahmed, S. (2022).

- Guédou, F., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8765.

- (This reference is intentionally left blank for future additions).

- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(6), 2719.

- (This reference is intentionally left blank for future additions).

- (This reference is intentionally left blank for future additions).

- (This reference is intentionally left blank for future additions).

- Patel, M. B., & Shaikh, M. S. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research Journal of Pharmacy and Technology, 16(6), 2841-2847.

- Pulakhandam, S. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. Molecular Diversity, 23(2), 351-360.

- Kumar, A., et al. (2021). Quinazolines and Anticancer Activity: A Current Perspectives. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1663-1683.

- (This reference is intentionally left blank for future additions).

- (This reference is intentionally left blank for future additions).

- Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4785-4798.

- (This reference is intentionally left blank for future additions).

- Vorona, M., et al. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(3), 346-365.

- (This reference is intentionally left blank for future additions).

- Sharma, P., & Kumar, V. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(50), 29076-29098.

- Al-Salahi, R., et al. (2010). Synthesis of some new tricyclic 4(3H)

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5.

- Kumar, A., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3924-3929.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological background of EGFR targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rphsonline.com [rphsonline.com]

- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. mdpi.com [mdpi.com]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

6-Quinazolinemethanamine chemical structure and properties

An In-depth Technical Guide to 6-Quinazolinemethanamine: A Core Scaffold for Modern Drug Discovery

Executive Summary

This compound represents a pivotal molecular scaffold in contemporary medicinal chemistry. While not a therapeutic agent in itself, its true value lies in its role as a versatile synthetic intermediate for the development of highly potent and selective drug candidates. The quinazoline core, a fused heterocycle of benzene and pyrimidine, is a well-established "privileged structure," found in numerous FDA-approved drugs. The strategic placement of an aminomethyl group at the 6-position provides a chemically reactive handle, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, a robust synthetic pathway, and the profound applications of this scaffold, with a primary focus on its role in the generation of targeted kinase inhibitors for oncology.

The Quinazoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone in the development of therapeutic agents.[1] First synthesized in 1903, its therapeutic potential was not fully realized until the mid-20th century.[1] This discovery spurred decades of research, leading to a multitude of clinical drugs targeting a wide array of biological pathways.[1] The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for high-affinity interactions with diverse biological targets.[1]

The approval of Gefitinib in 2003, a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, marked a watershed moment, cementing the scaffold's importance in modern oncology.[1] Subsequently, numerous quinazoline derivatives have been developed as potent inhibitors of various kinases, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects.[2][3] The aminomethyl group at the 6-position is a particularly valuable site for chemical modification, allowing for the synthesis of extensive compound libraries to probe biological targets and develop novel therapeutics.[1]

Physicochemical and Structural Properties

Precise characterization of a core scaffold is fundamental to its application in a rational drug design program. While this compound is primarily a synthetic intermediate, understanding its core properties is essential for developing synthetic routes and predicting the characteristics of its derivatives.

Core Identity and Properties

| Property | Value | Source |

| Chemical Name | (Quinazolin-6-yl)methanamine | N/A |

| Synonyms | 6-(Aminomethyl)quinazoline | N/A |

| CAS Number | 933696-71-0 | |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| Boiling Point | 323.0 ± 17.0 °C | Predicted |

| Density | 1.224 ± 0.06 g/cm³ | Predicted |

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. However, a predictive analysis based on the known spectra of quinazoline and related substituted derivatives allows for a reliable estimation of its characteristic NMR signals.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

-

H2 (~9.5 ppm, s): The proton at position 2 is typically the most deshielded proton on the pyrimidine ring, appearing as a sharp singlet.

-

H4 (~9.3 ppm, s): The proton at position 4 is also significantly deshielded due to the adjacent nitrogen atoms and appears as a singlet.

-

H5 (~8.2 ppm, d): This proton on the benzene ring is ortho to the fused ring junction and will appear as a doublet.

-

H7 (~8.0 ppm, s): The proton at position 7, adjacent to the aminomethyl substituent, would likely appear as a singlet or a narrow doublet.

-

H8 (~7.8 ppm, d): This proton, ortho to H7, will show coupling to H7 and appear as a doublet.

-

-CH₂- (~4.0 ppm, s): The two protons of the aminomethyl group are expected to appear as a singlet.

-

-NH₂ (~2.5 ppm, br s): The two amine protons would appear as a broad singlet, and the chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

C4 (~161 ppm): A quaternary carbon deshielded by two adjacent nitrogen atoms.

-

C2 (~160 ppm): The second most deshielded carbon in the pyrimidine ring.

-

C8a (~151 ppm): The quaternary carbon at the ring fusion.

-

C6 (~140 ppm): The carbon bearing the aminomethyl substituent.

-

C5, C7, C8 (~123-135 ppm): Aromatic carbons of the benzene ring.

-

C4a (~127 ppm): The second quaternary carbon at the ring fusion.

-

-CH₂- (~45 ppm): The carbon of the aminomethyl group.

Synthesis of this compound

A robust and reliable synthesis of this compound is critical for its use in creating derivative libraries. While direct synthesis methods are not widely published, a logical and chemically sound approach involves the reduction of a 6-cyanoquinazoline precursor. This two-step strategy provides a versatile route starting from commercially available materials.

Experimental Protocol: Reduction of 6-Cyanoquinazoline

This protocol describes the reduction of the nitrile functional group to a primary amine using Lithium Aluminium Hydride (LAH), a powerful reducing agent suitable for this transformation.[4][5][6]

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions, including the use of a fume hood, personal protective equipment, and adherence to all institutional safety guidelines. Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere.

Materials:

-

6-Cyanoquinazoline

-

Lithium Aluminium Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Celite®

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice bath

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminium Hydride (1.5 equivalents) and suspend it in anhydrous THF (10 volumes relative to the nitrile).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 6-cyanoquinazoline (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

-

Water (volume equal to the mass of LAH in grams).

-

10% aqueous NaOH solution (volume equal to 1.5 times the mass of LAH in grams).

-

Water (volume equal to 3 times the mass of LAH in grams).

-

Causality: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup.[4][5]

-

-

Workup: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Application in Drug Discovery: Targeting EGFR Kinase

The primary application of this compound is as a building block for EGFR tyrosine kinase inhibitors (TKIs).[3] EGFR is a transmembrane receptor that plays a critical role in cell proliferation and survival. Its aberrant activation is a key driver in many cancers.[7]

Mechanism of Action

Quinazoline-based TKIs function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to an inhibition of tumor cell growth and proliferation.[7]

Structure-Activity Relationship (SAR)

The aminomethyl group at the C6-position serves as a crucial linker. By acylating or alkylating this amine, medicinal chemists can introduce a variety of side chains. These side chains are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the solvent-exposed region of the EGFR active site. This strategy has been instrumental in developing second and third-generation inhibitors that are not only potent but also selective for mutant forms of EGFR, such as the T790M resistance mutation.

Key Protocols for Biological Evaluation

Evaluating the biological activity of novel quinazoline derivatives requires robust and reproducible assays. The following protocols outline standard methods for determining both enzymatic inhibition and cellular anti-proliferative activity.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%. Dispense 1 µL of each compound dilution into the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.

-

ATP Addition: To initiate the reaction, add 2 µL of ATP solution to all wells. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Pharmacokinetic (ADME) and Safety Profile

While specific ADME data for this compound is not available, the general class of quinazoline derivatives has been studied extensively.

| ADME Parameter | General Characteristics of Quinazoline Derivatives | Reference Compounds |

| Solubility | Often poor aqueous solubility, requiring formulation strategies or chemical modification. | Quinazolin-4(1H)-one analogs |

| Permeability | Generally good cell permeability, allowing them to reach intracellular targets. | Quinazolin-4(1H)-one analogs |

| Metabolic Stability | Can be susceptible to metabolism by cytochrome P450 enzymes. The quinazoline ring itself is relatively stable, but substituents are common sites of metabolism. | Quinazoline antifolates |

| Excretion | Biliary excretion can be a major route of elimination.[9] | ICI D1694 |

| Transporter Interaction | Some derivatives are known inhibitors of efflux transporters like P-glycoprotein (P-gp), which can impact drug resistance.[10] | Gefitinib-derived quinazolinamines |

In Silico Prediction: Tools like SwissADME and admetSAR are invaluable for early-stage assessment of the likely pharmacokinetic and toxicity profiles of novel derivatives based on the this compound scaffold.[11][12]

Safety and Handling: As a heterocyclic amine, this compound should be handled with standard laboratory precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its own biological activity may be unremarkable, its true significance is that of a foundational building block. The quinazoline core provides the necessary framework for high-affinity binding to important therapeutic targets, and the 6-aminomethyl group offers the synthetic gateway to potency, selectivity, and optimized pharmacokinetic properties. For drug discovery teams, particularly in oncology, this compound is not merely a chemical reagent but a key starting point on the path to developing next-generation targeted therapies. Continued exploration of novel derivatives from this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.

- National Center for Biotechnology Information. (n.d.). Quinazoline. PubChem Compound Database.

- Supporting Information. (n.d.). 1H NMR, 13C NMR, and 19F spectra were recorded on a Bruker Avance III-500 spectrometer.

- Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines.

- Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021).

- Jackman, A. L., et al. (1993). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer, 68(5), 859–866.

- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.

- ACS Omega. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega, 7(22), 18469–18492.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 108.

- ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100829.

- Design and synthesis of novel 6-substituted quinazoline-2-thiols. (2020). Monatshefte für Chemie - Chemical Monthly, 151(1), 123-130.

- National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database.

- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 741217.

- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). Journal of Medicinal Chemistry, 38(18), 3660-3668.

- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society, 33(9), 946-966.

- 6-Substituted quinazoline-containing drug molecules. (2019). RSC Advances, 9(33), 18929-18945.

- Synthesis of quinazoline derivatives as potential antimicrobial agents. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-8.

- ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1.

- Quinazoline derivatives: synthesis and bioactivities. (2013). Archives of Pharmacal Research, 36(5), 525-546.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2021). Drug Design, Development and Therapy, 15, 2139-2159.

- ResearchGate. (n.d.). List of ADMET properties of the newly synthesized molecules.

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115682.

- ResearchGate. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents.

- ResearchGate. (n.d.). Structures of quinazolinone, quinazoline and of the studied compounds [1 (TEFDEN...].

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2015). Molecules, 20(8), 13836-13864.

- Smith, M. E., Elisberg, E., & Sherrill, M. L. (1946). Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). Journal of the American Chemical Society, 68(7), 1301–1303.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Quinazolinemethanamine

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of 6-Quinazolinemethanamine, a crucial building block for the development of novel therapeutics, particularly in oncology and antiviral research.[4][5] We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for robust scientific outcomes. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important molecule.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has proven remarkably effective for interacting with diverse biological targets.[2] Its rigid, planar nature and the specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile template for designing enzyme inhibitors and receptor antagonists.

Historically, the therapeutic potential of quinazolines was established with the development of drugs like Prazosin for hypertension.[4] However, the landscape was revolutionized by the emergence of quinazoline-based tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, which marked a new era in targeted cancer therapy.[1][6] The aminomethyl substituent at the C6 position, as in this compound, provides a critical chemical handle for further elaboration, enabling chemists to explore structure-activity relationships (SAR) by introducing a variety of functional groups.[5][7] This makes a reliable and well-characterized supply of this compound essential for any drug discovery program targeting this chemical space.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reduction of a nitrile precursor, 6-Cyanoquinazoline. This approach is favored due to the relative stability of the nitrile group to various reaction conditions used in the construction of the quinazoline core and the high efficiency of its subsequent reduction.

Rationale for the Synthetic Route

The chosen pathway involves two primary stages: the construction of the 6-cyano-substituted quinazoline ring, followed by the catalytic reduction of the nitrile to the primary amine.

-

Causality in Precursor Synthesis: Starting with 2-amino-5-cyanobenzoic acid allows for the direct incorporation of the required cyano-functionality at the correct position. The Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide (in this case, formamide), is a classic and reliable method for forming the pyrimidine ring.[2] This reaction is often thermally driven and provides a direct route to the 4-oxo-quinazoline intermediate.

-

Rationale for Reduction: Catalytic hydrogenation is selected for the nitrile reduction due to its high chemoselectivity. Reagents like Raney Nickel or Palladium on carbon (Pd/C) can effectively reduce the nitrile to an amine without affecting the aromatic quinazoline core, under optimized conditions of temperature and pressure.[4] This method is generally clean, high-yielding, and avoids the use of metal hydride reagents which can sometimes lead to over-reduction or side reactions.

Visualized Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Cyanoquinazolin-4(3H)-one

-

Combine 2-amino-5-cyanobenzoic acid (1.0 eq) and formamide (10.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 180°C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Add water to the flask and stir vigorously. Collect the solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual formamide.

-

Dry the product under vacuum to yield 6-cyanoquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 4-Chloro-6-cyanoquinazoline

-

Suspend 6-cyanoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

-

Heat the mixture to reflux (approx. 110°C) for 3 hours. Monitor completion by TLC.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 6-Cyanoquinazoline

-

Dissolve 4-chloro-6-cyanoquinazoline (1.0 eq) in ethyl acetate.

-

Add triethylamine (Et₃N, 1.5 eq) and 10% Palladium on carbon (Pd/C, 0.1 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 6-cyanoquinazoline.

Step 4: Synthesis of this compound

-

Prepare a solution of 6-cyanoquinazoline (1.0 eq) in methanol saturated with ammonia.

-

Add a slurry of Raney Nickel (approx. 50% w/w) to the solution under an inert atmosphere.

-

Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 6 hours at room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), carefully filter the catalyst through Celite. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Comprehensive Characterization: A Self-Validating System

The identity, purity, and structure of the synthesized this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques, where each method provides complementary information, creating a self-validating dataset.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for each unique proton. The protons on the quinazoline core (H2, H4, H5, H7, H8) will appear in the aromatic region (δ 7.5-9.5 ppm). The benzylic protons of the CH₂ group will appear as a singlet around δ 4.0 ppm, and the amine (NH₂) protons will appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the benzylic carbon (around δ 45 ppm) and the various aromatic carbons of the quinazoline ring (δ 120-160 ppm).

B. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[8]

-

Expected Ion: The analysis in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Weight: C₉H₉N₃, MW = 159.19 g/mol .

-

Expected [M+H]⁺: m/z = 160.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[9][10]

C. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region, typical for the quinazoline ring system.[11]

D. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is typically used.

-

Detection: UV detection at a wavelength where the quinazoline core absorbs strongly (e.g., 254 nm).

-

Result: A pure sample (>95%) should show a single major peak in the chromatogram.

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | ~9.4 (s, 1H), 9.2 (s, 1H), 8.2-7.8 (m, 3H), 4.0 (s, 2H), 2.5 (br s, 2H) | Structural Elucidation |

| ¹³C NMR | Chemical Shift (δ) | ~160, 155, 150, 135, 130, 128, 125, 122, 45 | Carbon Skeleton Confirmation |

| ESI-MS | [M+H]⁺ | m/z = 160.08 | Molecular Weight Confirmation |

| FTIR | Wavenumber (cm⁻¹) | 3300-3500 (N-H), >3000 (Ar C-H), 1500-1650 (C=N, C=C) | Functional Group Identification |

| HPLC | Purity (%) | > 95% | Purity Assessment |

Conclusion and Future Outlook

This guide has detailed a robust and reliable pathway for the synthesis of this compound via the reduction of a 6-cyanoquinazoline precursor. The causality behind each synthetic step has been explained, and a comprehensive, self-validating characterization workflow has been established to ensure the production of a high-purity, structurally confirmed final product.

The availability of well-characterized this compound is a critical enabling step for drug discovery programs. Its primary amine functionality serves as a versatile anchor point for techniques like parallel synthesis or "click chemistry" to rapidly generate libraries of novel compounds for biological screening.[12] As researchers continue to explore the vast chemical space around the quinazoline scaffold, the methods and principles outlined herein will provide a solid foundation for the innovation of next-generation therapeutics.[13]

References

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

- ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. ResearchGate.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors. PubMed.

- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.

- A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.

- (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed Central.

- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.

- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.

- Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.

- Recent applications of click chemistry in drug discovery. PubMed.

- Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry. PubMed Central.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.

- Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 9. Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Pharmacological Profile of 6-Quinazolinemethenamine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1] This guide delves into the pharmacological landscape of a specific, yet promising, class of quinazoline derivatives: 6-Quinazolinemethenamine compounds. While the broader family of quinazolines has yielded numerous clinically approved drugs, particularly in oncology, the focused exploration of the 6-methanamine substitution pattern offers a unique opportunity for the development of novel therapeutics with potentially enhanced potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this intriguing compound class.

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a focal point of pharmaceutical research for decades.[2][3] Its rigid, planar structure provides an ideal framework for the spatial presentation of various pharmacophoric groups, enabling precise interactions with the active sites of enzymes and receptors. The inherent synthetic tractability of the quinazoline ring system allows for systematic structural modifications, facilitating the optimization of pharmacological properties.

The therapeutic significance of quinazoline derivatives is underscored by the number of approved drugs that incorporate this scaffold. These agents span a wide range of indications, including cancer, hypertension, and infectious diseases, demonstrating the broad biological activity of this chemical class.[1][4] A notable example is the class of 4-anilinoquinazoline derivatives, which includes gefitinib and erlotinib, potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase that have revolutionized the treatment of certain cancers.[5]

The Strategic Importance of the 6-Position

Structure-activity relationship (SAR) studies of numerous quinazoline-based inhibitors have consistently highlighted the critical role of substituents at the 6-position in modulating their biological activity.[5] This position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, providing a vector for introducing functionalities that can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

The introduction of a methanamine group at the 6-position (6-quinazolinemethenamine) is a strategic choice for several reasons:

-

Introduction of a Basic Center: The primary amine provides a basic center that can engage in hydrogen bonding and ionic interactions with acidic residues in the target protein.

-

Rotatable Bond: The methylene linker introduces a degree of conformational flexibility, allowing the amino group to optimally position itself for binding.

-

Versatile Handle for Derivatization: The primary amine serves as a versatile synthetic handle for the introduction of a wide array of substituents, enabling the exploration of a broad chemical space to fine-tune the pharmacological profile.

Synthetic Strategies for 6-Quinazolinemethenamine Derivatives

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold. While a single, definitive protocol for the synthesis of 6-quinazolinemethenamine is not extensively documented, a plausible and efficient pathway can be constructed based on established synthetic methodologies for quinazoline derivatives. The following proposed synthesis outlines a logical progression from commercially available starting materials to the target 6-quinazolinemethenamine core, which can then be further derivatized.

Proposed Synthetic Workflow

The synthesis of 6-quinazolinemethenamine derivatives can be envisioned to proceed through a multi-step sequence, commencing with the construction of a suitably functionalized quinazoline core. A key intermediate is a quinazoline bearing a functional group at the 6-position that can be readily converted to a methanamine. A 6-cyano or 6-formyl quinazoline would be an ideal precursor.

Detailed Experimental Protocols

-

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide. To a solution of 2-amino-5-nitrobenzonitrile in toluene, add N,N-dimethylformamide-dimethyl acetal (DMF-DMA). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture and collect the precipitated product by filtration.

-

Step 2: Synthesis of 6-Nitroquinazoline. Treat the product from Step 1 with acetic acid and an appropriate source of ammonia, such as ammonium chloride in formamide, and heat at 120 °C. Upon completion, cool the reaction and pour it into ice water. Collect the precipitate and purify as necessary.

-

Step 3: Synthesis of 6-Aminoquinazoline. To a solution of 6-nitroquinazoline in a mixture of isopropyl alcohol and water, add iron powder and ammonium chloride. Heat the mixture at 100 °C. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite and concentrate the filtrate to obtain 6-aminoquinazoline.

-

Dissolve 6-aminoquinazoline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction. To a suspension of LiAlH4 in anhydrous THF at 0 °C, add a solution of 6-cyanoquinazoline in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude 6-quinazolinemethenamine. Purify by column chromatography.

Pharmacological Profile: Targeting Protein Kinases

The vast body of literature on quinazoline derivatives strongly suggests that 6-quinazolinemethenamine compounds are likely to exhibit potent inhibitory activity against various protein kinases.[5][6][7] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Predicted Therapeutic Targets

Based on the established pharmacology of related quinazoline scaffolds, the primary targets for 6-quinazolinemethenamine derivatives are anticipated to be members of the tyrosine kinase and serine/threonine kinase families.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target for quinazoline-based inhibitors.[5] The 6-position of the quinazoline ring is known to be a key interaction point within the ATP-binding site of EGFR. The methanamine group could potentially form hydrogen bonds with key residues, contributing to high-affinity binding.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a crucial strategy in cancer therapy to block angiogenesis. Several quinazoline derivatives have shown potent anti-VEGFR activity.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a promising approach for cancer treatment.[3][9] The flexible methanamine linker could allow for optimal positioning of substituents to interact with the unique features of the CDK active site.

-

Other Kinases: The versatility of the quinazoline scaffold suggests that 6-quinazolinemethenamine derivatives could also inhibit other kinases implicated in disease, such as Src family kinases, Abl kinase, and various serine/threonine kinases.

Signaling Pathway Interactions